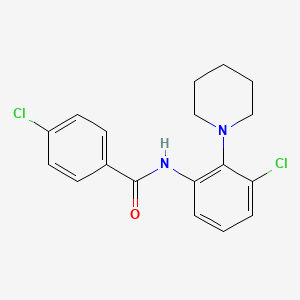

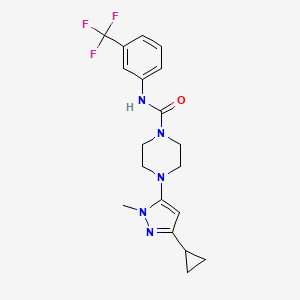

![molecular formula C16H12Cl2N2O3S B2929704 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-71-4](/img/structure/B2929704.png)

4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (4CN-IBS) is a synthetic organic compound that has been extensively studied for its applications in scientific research. It has been used in a variety of research areas, including organic synthesis, analytical chemistry, and biochemistry. 4CN-IBS has been found to have a number of advantages over other compounds in terms of its reactivity, stability, and solubility. In

Aplicaciones Científicas De Investigación

Photodegradation and Environmental Impact

Research by Zhou and Moore (1994) explored the photodegradation of sulfamethoxazole, a sulfonamide antibiotic, revealing its breakdown into multiple photoproducts in acidic aqueous solutions. This study emphasizes the environmental impact and degradation pathways of sulfonamide compounds, which might be relevant for assessing the environmental behavior of 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (Wei Zhou & D. Moore, 1994).

Crystal Structure and Molecular Docking

Al-Hourani et al. (2015) conducted crystallography and molecular docking studies on tetrazole derivatives, providing insights into the molecular structure, intermolecular interactions, and potential biological activities of structurally similar benzenesulfonamide compounds. This research aids in understanding how this compound might interact with biological targets (B. J. Al-Hourani et al., 2015).

Antimicrobial and Anti-HIV Activities

Iqbal et al. (2006) synthesized novel benzenesulfonamides with oxadiazole moieties, testing them for antimicrobial and anti-HIV activities. This study showcases the potential of benzenesulfonamides in developing new therapeutic agents, suggesting possible biomedical applications for this compound in fighting infectious diseases (R. Iqbal et al., 2006).

Novel Syntheses and Chemical Reactivity

Rublova et al. (2017) discussed the synthesis and structural characterization of sterically hindered isomeric forms of sulfonamide derivatives, emphasizing the chemical reactivity and potential applications in material science or pharmaceuticals. This research might provide valuable methodologies or inspiration for synthesizing and studying this compound and its derivatives (L. Rublova et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment

Biochemical Pathways

The inhibition of CA IX affects several biochemical pathways. CA IX plays a crucial role in pH regulation and cell proliferation in tumor cells . By inhibiting CA IX, the compound disrupts these processes, potentially leading to a decrease in tumor growth.

Result of Action

The inhibition of CA IX by the compound leads to a disruption in the normal function of the enzyme, which can result in a decrease in tumor growth . Additionally, some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

Propiedades

IUPAC Name |

4-chloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c17-11-5-7-13(8-6-11)24(21,22)19-10-12-9-16(20-23-12)14-3-1-2-4-15(14)18/h1-9,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDOCBXEFIJATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

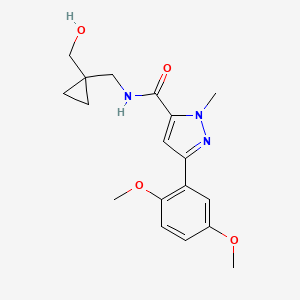

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)

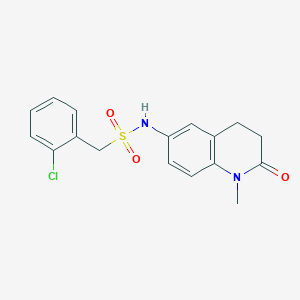

![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)

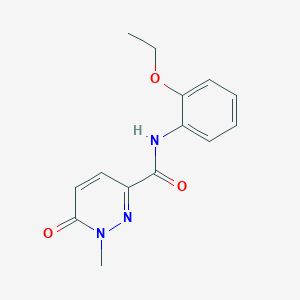

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)

![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2929642.png)